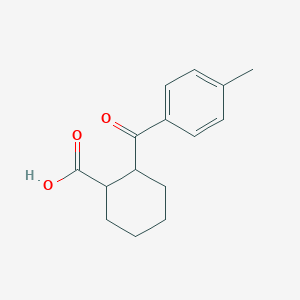

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAROMYZTGWTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is a substituted aromatic ketone with a carboxylic acid functional group, making it a valuable building block in medicinal chemistry and materials science. Its structural motif is of interest for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of a reliable synthetic route to this target molecule, delving into the underlying reaction mechanisms, detailed experimental protocols, and purification strategies. The synthesis is approached via a classical two-step sequence involving the formation of an acyl chloride followed by a Friedel-Crafts acylation reaction.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is most effectively achieved through a two-step process. The first step involves the conversion of commercially available cyclohexanecarboxylic acid into its more reactive acyl chloride derivative, cyclohexanecarbonyl chloride. The second, and key, step is the Friedel-Crafts acylation of toluene with the newly formed acyl chloride, catalyzed by a Lewis acid, to yield the desired product.

Caption: Overall synthetic workflow.

Step 1: Synthesis of Cyclohexanecarbonyl Chloride

The initial step in this synthesis is the activation of the carboxylic acid group of cyclohexanecarboxylic acid by converting it into an acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it produces gaseous byproducts (SO₂ and HCl), which simplifies the purification of the desired acyl chloride.

Mechanistic Insight

The reaction proceeds through a nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, leading to the formation of a chlorosulfite intermediate. The final step involves a nucleophilic attack by the chloride ion on the carbonyl carbon, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gases.

Caption: Mechanism of acyl chloride formation.

Experimental Protocol

A detailed protocol for the synthesis of cyclohexanecarbonyl chloride is as follows:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet leading to a trap (to neutralize HCl and SO₂), add cyclohexanecarboxylic acid (1.0 eq).

-

Add thionyl chloride (1.2 eq) dropwise to the cyclohexanecarboxylic acid at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

The excess thionyl chloride can be removed by distillation under reduced pressure to yield the crude cyclohexanecarbonyl chloride, which is often used in the next step without further purification.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| Cyclohexanecarboxylic Acid | 128.17 | 1.0 |

| Thionyl Chloride | 118.97 | 1.2 |

Step 2: Friedel-Crafts Acylation of Toluene

This is the key carbon-carbon bond-forming step, where the aromatic ring of toluene is acylated with cyclohexanecarbonyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Mechanistic Insight

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates the formation of a resonance-stabilized acylium ion. This highly electrophilic acylium ion is then attacked by the π-electrons of the toluene ring. Toluene is an activated aromatic compound, and the methyl group is an ortho-, para-director. Due to steric hindrance, the acylation predominantly occurs at the para position. The resulting arenium ion intermediate is then deprotonated to restore aromaticity and yield the final product. A stoichiometric amount of AlCl₃ is required because the product ketone complexes with the Lewis acid.

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol

The following is a general procedure for the Friedel-Crafts acylation of toluene with cyclohexanecarbonyl chloride:

-

In a dry, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 eq) in an inert solvent such as dichloromethane or nitrobenzene.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Add a solution of cyclohexanecarbonyl chloride (1.0 eq) in the same inert solvent to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add toluene (1.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0-5 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours.

-

The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| Cyclohexanecarbonyl Chloride | 146.61 | 1.0 |

| Toluene | 92.14 | 1.0 |

| Aluminum Chloride (anhydrous) | 133.34 | 1.1 |

Purification and Characterization

The crude 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is typically a solid and can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene and hexanes.

Characterization Data (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₈O₃ |

| Molecular Weight | 246.30 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| ¹H NMR (CDCl₃, δ) | ~12.0 (s, 1H, COOH), 7.8-7.9 (d, 2H, Ar-H), 7.2-7.3 (d, 2H, Ar-H), 3.0-3.2 (m, 1H, CH-CO), 2.4 (s, 3H, Ar-CH₃), 1.2-2.2 (m, 10H, cyclohexyl-H) |

| ¹³C NMR (CDCl₃, δ) | ~200 (C=O, ketone), ~180 (C=O, acid), ~144 (Ar-C), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~50 (CH-CO), ~45 (CH-COOH), ~30, ~26, ~25 (cyclohexyl-CH₂), ~21 (Ar-CH₃) |

| IR (cm⁻¹) | ~3000 (O-H, acid), ~1700 (C=O, acid), ~1680 (C=O, ketone), ~1600 (C=C, aromatic) |

Conclusion

The synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid presented in this guide is a robust and scalable method that utilizes well-established chemical transformations. The two-step approach, beginning with the formation of cyclohexanecarbonyl chloride followed by a Friedel-Crafts acylation of toluene, provides a reliable route to the target molecule. Careful control of reaction conditions, particularly during the moisture-sensitive Friedel-Crafts acylation step, is crucial for achieving high yields and purity. This guide provides the necessary theoretical and practical information for researchers to successfully synthesize this valuable chemical intermediate.

References

-

Organic Syntheses, Coll. Vol. 3, p.739 (1955); Vol. 20, p.84 (1940). [Procedure for the preparation of acid chlorides using thionyl chloride]. Available from: [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Provides detailed mechanisms for Friedel-Crafts reactions].

- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. John Wiley & Sons. [A comprehensive resource on Friedel-Crafts chemistry].

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid

Introduction

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is a bifunctional organic molecule incorporating a cyclohexanecarboxylic acid moiety and a 4-methylbenzoyl group. This unique structural arrangement imparts a combination of lipophilic and hydrophilic characteristics, making it a compound of interest in medicinal chemistry and materials science. The carboxylic acid group provides a handle for forming salts and esters, modulating solubility and reactivity, while the aromatic ketone structure offers sites for further chemical modification and potential biological interactions. A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to effectively utilize this compound in their respective fields. This guide provides a comprehensive overview of the key physicochemical characteristics of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, with a focus on the trans-isomer, and details the experimental methodologies for their determination.

Molecular Structure and Identification

The structural formula of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid features a cyclohexane ring substituted with a carboxylic acid group and a 4-methylbenzoyl group at adjacent positions. The stereochemistry of the substituents on the cyclohexane ring can lead to different isomers, with the trans-isomer being a common form.

Key Identifiers for trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid:

-

IUPAC Name: trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid

-

CAS Number: 151830-92-1[1]

-

Molecular Formula: C₁₅H₁₈O₃[1]

-

Molecular Weight: 246.30 g/mol [1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₃ | [1] |

| Molecular Weight | 246.30 g/mol | [1] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility | To be determined experimentally | |

| pKa | To be determined experimentally | |

| LogP (calculated) | Not Available |

Experimental Determination of Physicochemical Properties

The following sections detail the robust experimental protocols for determining the key physicochemical properties of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. The causality behind the experimental choices is explained to provide a deeper understanding of the methodologies.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting range is indicative of high purity.

Methodology: Capillary Melting Point Determination

This is a standard and reliable method for determining the melting point of a solid organic compound.

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the dry, purified compound is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar device.

-

Approximate Melting Point: A preliminary rapid heating is performed to get an approximate melting range.

-

Accurate Measurement: A fresh sample is heated slowly (1-2 °C per minute) near the approximate melting point.

-

Data Recording: The temperature at which the first liquid appears (T_initial) and the temperature at which the entire sample becomes liquid (T_final) are recorded as the melting range.

Expertise & Causality: A slow heating rate is crucial for accurate determination as it allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer. A wide melting range typically indicates the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.

Solubility Determination

Solubility is a fundamental property that dictates a compound's behavior in various solvent systems, which is critical for applications in drug delivery and formulation.

Methodology: High-Performance Liquid Chromatography (HPLC)-Based Assay

HPLC offers a sensitive and accurate method for determining the equilibrium solubility of a compound in a specific solvent.

Experimental Workflow:

Caption: Workflow for HPLC-Based Solubility Determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: An excess amount of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is added to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Clarification: The resulting suspension is filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

HPLC Analysis: The clear filtrate is then appropriately diluted and injected into an HPLC system. The concentration is determined by comparing the peak area to a standard calibration curve generated from solutions of known concentrations.

Expertise & Causality: The choice of HPLC column and mobile phase is critical for achieving good separation and peak shape. For this compound, a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) would be a suitable starting point. The acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak symmetry.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. It is a crucial parameter for predicting the ionization state of the molecule at different pH values, which influences its solubility, absorption, and biological activity.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of weak acids and bases.

Experimental Workflow:

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Protocol:

-

Solution Preparation: A known concentration of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is dissolved in water or a suitable co-solvent if the aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH meter as the titrant is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Expertise & Causality: The use of a co-solvent may be necessary to achieve a sufficient concentration of the compound for accurate titration. However, it is important to note that the pKa value obtained in a co-solvent system will be an apparent pKa (pKaapp) and may differ from the aqueous pKa. Extrapolation methods can be used to estimate the pKa in pure water.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.

Infrared (IR) Spectroscopy

An FTIR spectrum of a stereoisomer, (1S,2R)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid, is available and provides key insights into the functional groups present.

Expected Characteristic IR Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[2]

-

C-H Stretch (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the cyclohexane ring and the methyl group.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.[2]

-

C=O Stretch (Ketone): A strong absorption band typically in the range of 1660-1690 cm⁻¹, corresponding to the aryl ketone. Conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.

-

C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Features:

-

Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, above 10 ppm.

-

Aromatic Protons: The protons on the 4-methylbenzoyl group will appear in the aromatic region (around 7.0-8.0 ppm). The para-substitution pattern will likely result in two doublets.

-

Cyclohexane Protons: A complex series of multiplets in the aliphatic region (around 1.2-3.5 ppm) due to the various protons on the cyclohexane ring and their coupling with each other. The protons adjacent to the carbonyl and carboxyl groups will be shifted further downfield.

-

Methyl Protons (-CH₃): A singlet around 2.4 ppm, characteristic of a methyl group attached to an aromatic ring.

Predicted ¹³C NMR Spectral Features:

-

Carboxylic Acid Carbonyl (-COOH): A signal in the range of 170-185 ppm.

-

Ketone Carbonyl (-C=O): A signal further downfield, typically above 190 ppm.

-

Aromatic Carbons: Signals in the range of 120-145 ppm. The carbon attached to the methyl group and the carbon of the carbonyl group will have distinct chemical shifts.

-

Cyclohexane Carbons: Signals in the aliphatic region (around 20-55 ppm). The carbons attached to the carbonyl and carboxyl groups will be shifted further downfield.

-

Methyl Carbon (-CH₃): A signal around 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 246).

-

Formation of Benzoyl Cation: A prominent peak at m/z = 119, corresponding to the [CH₃C₆H₄CO]⁺ ion, formed by cleavage of the bond between the ketone carbonyl and the cyclohexane ring. This is often a base peak in the spectra of such compounds.

-

Loss of CO from Benzoyl Cation: A subsequent fragmentation of the m/z 119 ion to give a peak at m/z = 91, corresponding to the tolyl cation [CH₃C₆H₄]⁺.

-

Cleavage of the Cyclohexane Ring: Various fragment ions resulting from the cleavage of the cyclohexane ring.

-

Loss of Carboxyl Group: A peak corresponding to the loss of the -COOH group (M-45).

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid and the established methodologies for their determination. The presented protocols and expected spectral data serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and materials science. Accurate characterization of these properties is a critical first step in the rational design and development of new molecules with desired functionalities and applications.

References

-

MIT OpenCourseWare. Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

SpectraBase. (1S,2R)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid - Optional[FTIR] - Spectrum. [Link]

Sources

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid CAS number

An In-Depth Technical Guide to 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid

Abstract

This guide provides a comprehensive technical overview of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, a key chemical intermediate with significant applications in synthetic chemistry and drug development. We will explore its fundamental physicochemical properties, delve into robust synthetic and analytical methodologies, and discuss its functional role as a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering expert insights into the practical application and characterization of this compound.

Introduction: A Versatile Scaffold in Chemical Synthesis

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is a disubstituted carbocyclic compound featuring a cyclohexane ring functionalized with both a carboxylic acid and a 4-methylbenzoyl group. The presence of these two distinct functional groups—a nucleophilic/ionizable carboxylic acid and an electrophilic ketone attached to an aromatic ring—makes it a highly valuable and versatile scaffold.

The strategic importance of this molecule lies in its utility as a key building block for constructing more complex molecular architectures. The carboxylic acid moiety serves as a convenient handle for forming amide, ester, or other acyl derivatives, a common strategy in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The benzoyl portion, with its methyl-substituted phenyl ring, offers a site for further chemical modification, for instance, through reactions targeting the aromatic ring or the carbonyl group. Understanding the synthesis, stereochemistry, and analytical control of this intermediate is therefore critical for its effective use in multi-step synthetic campaigns, particularly in drug discovery projects where purity and isomeric control are paramount.

Physicochemical Properties and Specifications

Accurate identification and characterization begin with a clear understanding of the compound's fundamental properties. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Chemical Name | 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid | [3][4] |

| Synonym(s) | 2-(p-Toluoyl)cyclohexanecarboxylic acid | [5] |

| CAS Number | 107147-13-7 (Isomer unspecified) | [3][4] |

| 151830-92-1 (trans-isomer) | [5] | |

| Molecular Formula | C₁₅H₁₈O₃ | [5] |

| Molecular Weight | 246.30 g/mol | [5] |

| MDL Number | MFCD07775667 | |

| InChI Key | JHAROMYZTGWTSG-UHFFFAOYSA-N |

Synthesis and Stereochemical Considerations

The synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is most effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct and scalable route to the target molecule.

General Synthetic Workflow: Friedel-Crafts Acylation

The causality behind this synthetic choice is rooted in its efficiency. The reaction involves the acylation of toluene (the 4-methyl source) with a cyclohexane-derived acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). A plausible precursor is the acid chloride derived from a suitable cyclohexanecarboxylic acid derivative. A subsequent hydrolysis step may be required depending on the starting materials.[1]

Caption: General workflow for the synthesis via Friedel-Crafts acylation.

The Critical Role of Stereochemistry

The substitution pattern on the cyclohexane ring gives rise to cis and trans diastereomers. In the trans configuration, the two substituents (benzoyl and carboxylic acid) are on opposite faces of the ring (one equatorial, one axial, or both equatorial in a chair conformation), which is generally the more thermodynamically stable arrangement.[6] The cis isomer has both groups on the same face.

The existence of a specific CAS number for the trans-isomer (151830-92-1) underscores the importance of stereochemical control in its application.[5] Synthetic procedures often yield a mixture of isomers, necessitating purification or epimerization to isolate the desired form.[6] The choice of isomer can profoundly impact the three-dimensional structure of downstream molecules, which is a critical factor in drug-receptor interactions.

Analytical Characterization

A self-validating protocol for quality control requires a multi-pronged analytical approach to confirm identity, purity, and isomeric ratio.

Core Analytical Techniques

The following table compares the primary methods used for characterizing 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid and similar molecules.

| Technique | Purpose | Key Insights |

| HPLC-UV/MS | Purity assessment, isomeric ratio determination, and quantification. | High-performance liquid chromatography (HPLC) is the workhorse for purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid) provides excellent separation. UV detection is suitable due to the benzoyl chromophore, while mass spectrometry (MS) provides definitive mass confirmation.[7] |

| GC-MS | Analysis of volatile impurities and, after derivatization, the main component. | Gas chromatography-mass spectrometry (GC-MS) is ideal for detecting residual solvents or volatile byproducts. The carboxylic acid must first be derivatized (e.g., to its methyl ester) to increase its volatility for GC analysis.[8][9] |

| ¹H and ¹³C NMR | Definitive structural elucidation and isomeric assignment. | Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous confirmation of the molecular structure. The chemical shifts and coupling constants of the cyclohexane protons can be used to differentiate between the cis and trans isomers. |

| FTIR | Functional group identification. | Fourier-transform infrared spectroscopy (FTIR) will show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as the ketone C=O stretch, confirming the presence of the key functional groups. |

Protocol: Purity Determination by HPLC-UV

This protocol describes a standard method for assessing the purity of a synthesized batch.

-

Standard & Sample Preparation:

-

Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.

-

Accurately weigh and dissolve the sample batch to the same concentration.

-

Perform serial dilutions to create calibration standards if quantification is needed.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

-

Analysis:

-

Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The retention times of the cis and trans isomers will likely differ, allowing for their quantification.

-

Workflow for Analytical Method Validation

To ensure trustworthiness, any analytical method must be validated for its intended purpose.

Caption: A typical workflow for validating an HPLC analytical method.

Applications in Research and Drug Development

The utility of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is best understood by viewing it as a molecular scaffold that can be elaborated upon to generate diverse chemical entities for biological screening.

Role as a Key Building Block

Research on structurally related compounds, such as 2-(4-bromobenzoyl)cyclohexanecarboxylic acid, highlights their use as crucial intermediates in the synthesis of drug candidates.[1] In these schemes, the molecule serves two primary functions:

-

Amide Bond Formation: The carboxylic acid is readily activated (e.g., to an acid chloride or with coupling reagents like HATU or EDC) and reacted with a wide array of primary or secondary amines to generate a library of amides. This is one of the most common and reliable reactions in medicinal chemistry.

-

Scaffold Presentation: The cyclohexane ring provides a rigid, three-dimensional core that projects the benzoyl and the newly formed amide groups into specific vectors in space. This geometric constraint is essential for optimizing binding affinity to biological targets like enzymes or receptors.

Caption: Use as a scaffold in medicinal chemistry to generate compound libraries.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption.[5]

Conclusion

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is more than a simple chemical; it is a strategically designed intermediate that offers significant advantages in synthetic and medicinal chemistry. Its dual functionality, combined with a rigid carbocyclic core, provides a robust platform for the synthesis of complex molecules. A thorough understanding of its synthesis, stereochemistry, and analytical characterization is fundamental for any researcher aiming to leverage its full potential in drug discovery and development programs. The methodologies and insights presented in this guide serve as a foundational resource for the effective and reliable application of this valuable compound.

References

-

Chemsrc. CAS#:712353-42-9 | 2-azido-4-methyl-cyclohexanecarboxylic acid. [Link]

-

PubChem. Cyclohexanecarboxylic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-, compd. with cyclohexane (2:1). [Link]

-

PubChem. 2-Benzoylcyclohexanecarboxylic acid. [Link]

-

PrepChem.com. Synthesis of 2-methylcyclohexanecarboxylic acid. [Link]

-

Wikipedia. Cyclohexanecarboxylic acid. [Link]

-

ResearchGate. A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. [Link]

-

PubChem. 2-Methylcyclohexanecarboxylic acid. [Link]

-

PubChem. 2-(Methoxycarbonyl)cyclohexanecarboxylic acid. [Link]

-

OSTI.GOV. Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. [Link]

-

PubChem. 2-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid. [Link]

-

Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

-

PubMed. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine. [Link]

-

ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

- Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

-

PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 107147-13-7|2-(4-Methylbenzoyl)cyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. CAS 151830-92-1 | Trans-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid - Synblock [synblock.com]

- 6. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

- 7. shimadzu.com [shimadzu.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, a bifunctional organic molecule with significant potential as a scaffold and building block in medicinal chemistry. The molecule incorporates a conformationally rigid cyclohexyl ring, a carboxylic acid handle for further derivatization, and a substituted aromatic ketone, presenting a unique combination of lipophilic and polar features. This document elucidates the molecule's stereospecific structure, outlines a robust synthetic strategy rooted in the principles of Friedel-Crafts acylation, details rigorous protocols for its characterization using modern spectroscopic techniques, and discusses its strategic importance in the design of novel therapeutic agents.

Molecular Overview and Physicochemical Properties

trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid (CAS No. 151830-92-1) is a derivative of cyclohexanecarboxylic acid featuring a 4-methylbenzoyl substituent at the C-2 position.[1][2] The "trans" designation is critical, defining the relative stereochemistry of the carboxylic acid and the benzoyl group, which are positioned on opposite faces of the cyclohexane ring. This configuration imparts specific conformational constraints that are highly valuable in rational drug design.

Chemical Structure and Stereochemistry

The molecule's structure is characterized by a disubstituted cyclohexane ring. The trans configuration of the two bulky substituents (carboxyl and 4-methylbenzoyl) forces them into a diequatorial position in the most stable chair conformation, minimizing steric strain. This defined three-dimensional arrangement is a key feature for its application as a rigid scaffold in constructing molecules with precise spatial orientations for receptor binding.

Caption: Structure of trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.

Key Physicochemical Data

A summary of the essential properties of the title compound is provided below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 151830-92-1 | [1][2][3] |

| Molecular Formula | C₁₅H₁₈O₃ | [1][4] |

| Molecular Weight | 246.30 g/mol | [1] |

| Synonyms | Trans-2-(p-methylbenzoyl)-1-cyclohexanecarboxylic acid | [1] |

| Melting Point | 168 °C | [3] |

| Boiling Point | 349.3°C (estimated) | [3] |

| InChIKey | JHAROMYZTGWTSG-CHWSQXEVSA-N | [3] |

Rationale for Synthesis: The Friedel-Crafts Approach

The synthesis of aryl ketones is classically achieved via the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[5][6] This methodology is the most logical and direct approach for installing the 4-methylbenzoyl group onto a suitable cyclohexane-based precursor.

Mechanistic Principles of Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[7][8] The key steps are:

-

Formation of the Electrophile: The Lewis acid coordinates to the carbonyl oxygen of the acylating agent, forming a highly reactive acylium ion (R-C≡O⁺). This species is a potent electrophile.

-

Electrophilic Attack: The π-electrons of the aromatic ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base (typically [AlCl₄]⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

A crucial aspect of this reaction is that the product, an aryl ketone, is a Lewis base that can form a stable complex with the AlCl₃ catalyst.[7][8] This deactivates the product towards further acylation and necessitates the use of stoichiometric, rather than catalytic, amounts of the Lewis acid. The desired ketone is liberated from this complex during an aqueous workup.[7]

Proposed Synthetic Pathway

A plausible and efficient synthesis begins with the acylation of a cyclohexene derivative, followed by hydrogenation and functional group manipulation to achieve the desired trans stereochemistry. A robust pathway involves the Friedel-Crafts acylation of toluene with a cyclohexanecarboxylic acid derivative.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocols

The following protocols are provided as a robust starting point for laboratory synthesis and are designed to be self-validating through the subsequent analytical characterization.

Synthesis of trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid

Materials:

-

trans-Cyclohexane-1,2-dicarboxylic anhydride

-

Toluene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

-

Add anhydrous DCM to the flask, and cool the resulting suspension to 0 °C in an ice bath.

-

Dissolve trans-cyclohexane-1,2-dicarboxylic anhydride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

-

Add the anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add toluene (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl (2.0 equivalents). Causality: This step quenches the reaction, hydrolyzes the aluminum complexes, and protonates the carboxylate to yield the carboxylic acid.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

Purification and Isolation

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to yield the pure trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid as a solid. Purity should be assessed by melting point determination and confirmed by the spectroscopic methods detailed below.

Structural Elucidation and Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the structure and stereochemistry of the synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present. The carboxylic acid and ketone moieties have highly characteristic absorption bands.[9][10]

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Very broad, strong |

| ~2930, ~2850 | C-H stretch (Aliphatic) | Medium to strong, sharp |

| ~1710 | C=O stretch (Carboxylic Acid Dimer) | Strong, sharp |

| ~1680 | C=O stretch (Aryl Ketone) | Strong, sharp |

| ~1605, ~1495 | C=C stretch (Aromatic Ring) | Medium, sharp |

Trustworthiness: The simultaneous presence of the very broad O-H band and the two distinct carbonyl peaks provides strong, self-validating evidence for the target molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework, confirming connectivity and, crucially, the trans stereochemistry.

The proton NMR spectrum will show distinct signals for the aromatic, aliphatic, methyl, and acidic protons. The coupling patterns of the methine protons at C1 and C2 are diagnostic for the trans configuration.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| > 10.0 | broad singlet | 1H | H OOC- |

| ~7.8 | doublet | 2H | Aromatic H (ortho to C=O) |

| ~7.2 | doublet | 2H | Aromatic H (meta to C=O) |

| ~3.5 | multiplet | 1H | -CO-CH - (on C2) |

| ~2.8 | multiplet | 1H | -COOH-CH - (on C1) |

| ~2.4 | singlet | 3H | Ar-CH ₃ |

| 1.2 - 2.2 | multiplet | 8H | Cyclohexyl -CH ₂- |

Expertise: In the trans isomer, the protons at C1 and C2 are typically diaxial in the dominant chair conformation, leading to a large coupling constant (J ≈ 10-12 Hz), which is a key diagnostic feature.

The carbon NMR spectrum confirms the number of unique carbon environments, including the two distinct carbonyl carbons.[11][12]

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | Ketone C =O |

| ~178 | Carboxylic Acid C =O |

| ~144 | Aromatic C -CH₃ |

| ~135 | Aromatic C -CO |

| ~129 | Aromatic C H |

| ~128 | Aromatic C H |

| ~50 | Cyclohexyl C H-CO |

| ~45 | Cyclohexyl C H-COOH |

| ~29, ~25 | Cyclohexyl C H₂ |

| ~21 | Ar-C H₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Molecular Ion [M]⁺: m/z = 246.1256 (for C₁₅H₁₈O₃).[4]

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH, 45 Da).

-

Loss of the tolyl group (-C₇H₇, 91 Da).

-

Cleavage yielding the 4-methylbenzoyl cation (m/z = 119).

-

Significance in Research and Drug Development

Substituted alicyclic scaffolds like trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid are of increasing interest to medicinal chemists.

-

Conformationally Rigid Scaffolds: The trans-diequatorial arrangement provides a rigid framework that reduces the entropic penalty of binding to a biological target, potentially increasing potency. This is a common strategy in modern drug design.[13][14]

-

Vectorial Exit Points: The carboxylic acid serves as a versatile chemical handle for amide bond formation, esterification, or reduction, allowing for the systematic exploration of chemical space and the attachment of other pharmacophoric groups.[15]

-

Modulation of Physicochemical Properties: The combination of the lipophilic 4-methylbenzoyl group and the polar carboxylic acid allows for fine-tuning of properties like solubility, lipophilicity (LogP), and metabolic stability, which are critical for developing viable drug candidates.[16]

-

Analogue Development: This molecule is an excellent starting point for creating libraries of compounds for screening. For instance, analogs of substituted cyclohexanecarboxylic acids have been explored as intermediates for Janus kinase inhibitors and other pharmacologically active agents.[14][17]

Conclusion

trans-2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is a well-defined chemical entity whose structure, synthesis, and properties are readily understood through established chemical principles. Its stereochemically defined and rigid structure makes it a valuable building block for drug discovery professionals seeking to develop novel therapeutics with improved potency and selectivity. The synthetic and analytical protocols described herein provide a reliable foundation for the preparation and validation of this compound, enabling its effective application in research and development programs.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Supporting Information. J. Org. Chem. 2017, 82, 3781. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

-

Chad's Prep. EAS Friedel Crafts Alkylation and Acylation. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

StudySmarter. Friedel Crafts Acylation: Mechanism & Conditions. [Link]

-

SpectraBase. (1S,2R)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid - Optional[FTIR] - Spectrum. [Link]

-

ACS Publications. The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

NIST WebBook. Cyclohexanecarboxylic acid. [Link]

-

Stenutz. trans-2-methylcyclohexanecarboxylic acid. [Link]

-

13-C NMR Chemical Shift Table. [Link]

-

PubChem. 2-Methylcyclohexanecarboxylic acid. [Link]

- Google Patents.

-

PubMed Central. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. [Link]

- Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

-

Organic Syntheses. 1-methylcyclohexanecarboxylic acid. [Link]

-

ResearchGate. Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. [Link]

-

ResearchGate. Potential Pharmaceutical Applications of a New Beta Cyclodextrin Derivative. [Link]

-

PubMed. The application of multi-component reactions in drug discovery. [Link]

- Google Patents. PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.

-

PubMed Central. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. [Link]

- Google Patents.

-

NIST WebBook. trans-4-Trimethylsilyloxy-cyclohexyl(trimethylsilyl)carboxylate. [Link]

Sources

- 1. CAS 151830-92-1 | Trans-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid - Synblock [synblock.com]

- 2. TRANS-2-(4-METHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID [chemicalbook.com]

- 3. Trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid,151830-92-1-Amadis Chemical [amadischem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. EAS Friedel Crafts Alkylation and Acylation - Chad's Prep® [chadsprep.com]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. researchgate.net [researchgate.net]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid molecular weight

An In-Depth Technical Guide to the Characterization of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, a molecule of interest in synthetic and medicinal chemistry. The primary objective is the unambiguous determination of its molecular weight and the elucidation of its chemical structure. This document moves beyond simple data reporting, offering a self-validating, multi-technique workflow that integrates mass spectrometry, nuclear magnetic resonance, infrared spectroscopy, and classical titrimetry. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only replicate the methods but also understand the causality behind each experimental choice. This guide is designed to serve as a robust resource for professionals engaged in the synthesis, quality control, and application of novel chemical entities.

Compound Identification and Physicochemical Properties

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is a bifunctional organic molecule containing both a ketone and a carboxylic acid moiety. Its characterization is fundamental to its use as a building block or active agent in research and development. The compound's identity is established by its unique molecular formula and structure, which in turn dictates its molecular weight and spectroscopic fingerprint.

Several isomers may exist; it is crucial to distinguish between them when possible. For instance, the trans isomer is specifically identified by CAS Number 151830-92-1.[1]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₃ | [1][2] |

| Molecular Weight | 246.30 g/mol | [1][2] |

| CAS Number | 107147-13-7 (isomer unspecified) | [2] |

| CAS Number | 151830-92-1 (trans isomer) | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O | |

| Chemical Structure | (Structure generated based on IUPAC name) |

The Imperative of Multi-Technique Characterization

Caption: Integrated workflow for compound characterization.

Experimental Methodologies

The following protocols are designed to be performed sequentially or in parallel to build a complete profile of the target compound.

Molecular Weight Determination by Mass Spectrometry

Rationale: Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound. For a polar, acidic molecule like this, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is highly effective. ESI allows for gentle ionization, minimizing fragmentation and maximizing the abundance of the molecular ion. We will analyze in both positive and negative ion modes for comprehensive confirmation.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10 µg/mL.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

-

Chromatographic Separation (Optional but Recommended):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometer Settings (ESI):

-

Positive Ion Mode: Scan for m/z 100-500. Expect the protonated molecule [M+H]⁺.

-

Negative Ion Mode: Scan for m/z 100-500. Expect the deprotonated molecule [M-H]⁻.[3]

-

Capillary Voltage: ~3.5 kV.

-

Source Temperature: ~120 °C.

-

-

Data Analysis:

-

Expected [M+H]⁺: 246.30 + 1.0078 = 247.31 m/z.

-

Expected [M-H]⁻: 246.30 - 1.0078 = 245.29 m/z.

-

The high-resolution mass should be within 5 ppm of the theoretical exact mass.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of unique carbon atoms. This combination allows for the definitive mapping of the molecule's connectivity.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

-

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Protons: Signals in the ~7.2-7.8 ppm range, likely showing a characteristic AA'BB' pattern (two doublets) for the 1,4-disubstituted benzene ring.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically >10 ppm.

-

Cyclohexyl Protons: A complex series of multiplets in the ~1.2-3.5 ppm range. Protons adjacent to the carbonyl and carboxyl groups will be further downfield.[4][5]

-

Methyl Protons (-CH₃): A sharp singlet around ~2.4 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbons (C=O): Two distinct signals in the highly deshielded region. The ketone carbonyl will be ~190-210 ppm, while the carboxylic acid carbonyl will be ~170-180 ppm.[6][7]

-

Aromatic Carbons: Four signals in the ~125-145 ppm range.

-

Cyclohexyl Carbons: Multiple signals in the aliphatic region (~20-50 ppm).

-

Methyl Carbon: A signal around ~21 ppm.

-

-

Functional Group Identification by Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies. For this molecule, we can confirm the presence of both the carboxylic acid and the ketone.

Experimental Protocol: FT-IR

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

-

Expected Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~3300 cm⁻¹ to ~2500 cm⁻¹.[8]

-

C-H Stretch (Aromatic & Aliphatic): Sharp peaks between ~3100-3000 cm⁻¹ (aromatic) and ~3000-2850 cm⁻¹ (aliphatic).

-

C=O Stretch (Ketone): A strong, sharp peak around 1685 cm⁻¹. Conjugation to the aromatic ring lowers its frequency from a typical aliphatic ketone (~1715 cm⁻¹).[7][9]

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710 cm⁻¹.[10]

-

C-O Stretch (Carboxylic Acid): A medium intensity peak between 1320-1210 cm⁻¹.[8]

-

Caption: Data convergence from multiple analytical techniques.

Equivalent Weight Determination by Acid-Base Titration

Rationale: Titration provides a classical, quantitative measure of the acidic content of the sample. For a monoprotic acid like 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, the experimentally determined equivalent weight should be equal to its molecular weight. This serves as an excellent orthogonal validation of the mass spectrometry data.

Experimental Protocol: Titration

-

Standardize NaOH Solution: Prepare an approximately 0.1 M NaOH solution and accurately standardize it using a primary standard, such as potassium hydrogen phthalate (KHP).

-

Sample Preparation: Accurately weigh (~200 mg) of the carboxylic acid sample into a 125 mL Erlenmeyer flask.[11] Record the mass to four decimal places.

-

Dissolution: Dissolve the sample in ~50 mL of a suitable solvent (e.g., a 1:1 mixture of ethanol and water).

-

Titration: Add 2-3 drops of phenolphthalein indicator. Titrate the acid solution with the standardized NaOH solution until a faint, persistent pink color is observed.[12][13]

-

Calculation:

-

Moles of NaOH = Molarity of NaOH × Volume of NaOH used (L)

-

Since the stoichiometry is 1:1, Moles of Acid = Moles of NaOH.

-

Equivalent Weight = Mass of Acid (g) / Moles of Acid.

-

-

Analysis: The calculated equivalent weight should be approximately 246.30 g/mol . Perform the titration in triplicate for statistical confidence.

Conclusion

The definitive characterization of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is achieved not by a single measurement, but by the logical synthesis of data from multiple, orthogonal analytical techniques. The molecular weight of 246.30 g/mol , determined precisely by mass spectrometry, is validated by the molecular structure elucidated through ¹H and ¹³C NMR, the functional groups identified by IR spectroscopy, and the equivalent weight confirmed by acid-base titration. This rigorous, self-validating workflow ensures the highest degree of confidence in the identity and purity of the compound, a prerequisite for its successful application in research and development.

References

- Day, R. J., Forbes, A. L., & Hercules, D. M. (1981). Laser Desorption Mass Spectrometry of Some Organic Acids. Spectroscopy Letters, 14(10), 703-727.

-

MDPI. (2021). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

IROA Technologies. (n.d.). Organic Acid Library: Standards for Accurate Metabolomics. Retrieved from [Link]

-

Agilent Technologies, Inc. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Retrieved from [Link]

-

PubMed. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid Communications in Mass Spectrometry, 35(17), e9149. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectroscopy of Carbonyls. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexane-carboxylic Acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031342). Retrieved from [Link]

-

University of Arizona. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

-

Dr. Gergens. (n.d.). Titration of the Unknown Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (2018). What is the procedure for determining carboxylic acid groups by the acid-base titration?. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000546 Cyclohexanecarboxylic Acid. Retrieved from [Link]

-

ResearchGate. (2018). How is the determination of carboxylic acid degree by titration with NaOH?. Retrieved from [Link]

Sources

- 1. CAS 151830-92-1 | Trans-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid - Synblock [synblock.com]

- 2. 107147-13-7|2-(4-Methylbenzoyl)cyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Cyclohexanecarboxylic acid(98-89-5) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. scribd.com [scribd.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Titration of the Unknown Carboxylic Acid by Dr. Gergens [homework.sdmesa.edu]

- 13. researchgate.net [researchgate.net]

A Research Framework for Characterizing the Biological Activity of 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid

Abstract

This technical guide outlines a comprehensive, multi-tiered research program to elucidate the biological activity of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. To date, the pharmacological profile of this specific molecule remains largely unexplored in publicly accessible literature. Drawing upon structure-activity relationships of related cyclohexanecarboxylic acid derivatives, which have demonstrated potential in antimicrobial, anti-inflammatory, anticancer, and antidiabetic applications, this document provides a strategic workflow for its systematic evaluation. We present a series of detailed in-vitro and in-vivo experimental protocols, data interpretation frameworks, and mechanistic study designs to thoroughly characterize the therapeutic potential of this novel chemical entity. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the biological landscape of this and similar small molecules.

Introduction and Chemical Profile

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is a small molecule featuring a cyclohexane ring, a carboxylic acid group, and a 4-methylbenzoyl moiety. While the individual components of this molecule are common in pharmacologically active compounds, the specific combination and its resulting biological effects have not been characterized. The presence of the cyclohexanecarboxylic acid core suggests a potential for diverse biological activities, as derivatives of this scaffold have been explored for various therapeutic purposes. This guide proposes a systematic approach to unveil the bioactivity of this compound.

Chemical Structure:

-

IUPAC Name: 2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid

-

Molecular Formula: C15H18O3

-

Molecular Weight: 246.30 g/mol

-

CAS Number: 107147-13-7[1]

The trans-isomer of this compound is also documented (CAS 151830-92-1)[2]. Stereochemistry can significantly impact biological activity; therefore, any investigation should ideally be conducted on stereochemically pure isomers.

Proposed Avenues for Biological Investigation

Based on the known activities of structurally related cyclohexanecarboxylic acid derivatives, we propose the following areas of investigation for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid:

-

Antimicrobial Activity: Derivatives of cyclohexanecarboxylic acid have shown effectiveness against various bacterial strains.[3]

-

Anti-inflammatory Activity: The carrageenan-induced paw edema model is a standard for assessing the acute anti-inflammatory activity of novel compounds.[4]

-

Anticancer Activity: Some cyclohexanecarboxylic acid derivatives have demonstrated cytotoxic effects against cancer cell lines.[3]

-

Antidiabetic Activity: Related compounds have been investigated for their potential as antidiabetic agents.[3]

The following sections will detail the experimental workflows to explore these potential activities.

Tier 1: Foundational In-Vitro Screening

The initial phase of investigation will involve a battery of in-vitro assays to rapidly assess the compound's activity across the proposed areas and determine its general cytotoxicity.

General Cytotoxicity Assessment

Before assessing specific biological activities, it is crucial to determine the compound's intrinsic cytotoxicity to establish a therapeutic window. The MTT assay is a reliable, colorimetric method for this purpose.[5][6]

-

Cell Seeding: Plate a suitable human cell line (e.g., HEK293 for general cytotoxicity, or a specific cancer cell line for anticancer screening) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.[6]

-

Compound Treatment: Prepare serial dilutions of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid in the appropriate cell culture medium. Treat the cells with these concentrations for 24 to 72 hours.[4]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.[4]

Antimicrobial Susceptibility Testing

The broth microdilution assay will be employed to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.[2]

-

Inoculum Preparation: Prepare a standardized microbial suspension (approximately 5 x 10^5 CFU/mL) from a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[4]

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[4]

-

Inoculation and Incubation: Add the bacterial or fungal inoculum to each well. Incubate the plate at 37°C for 16-20 hours.[4]

-

MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.[4]

| Microorganism | Hypothetical MIC (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | 64 | Ampicillin | 0.5 |

| Escherichia coli (Gram-negative) | >256 | Ampicillin | 8 |

| Candida albicans (Fungus) | 128 | Fluconazole | 1 |

Table 1: Hypothetical antimicrobial screening results for 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.

Anti-inflammatory Screening

An initial in-vitro assessment of anti-inflammatory potential can be achieved by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[7]

-

Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour before stimulating with LPS (1 µg/mL).

-

Incubation: Incubate the cells for 24 hours.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.

Tier 2: In-Vivo Efficacy Models

Should the in-vitro screening yield promising results in a particular area, the next logical step is to assess the compound's efficacy in a relevant animal model.

Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema

This is a classic model for evaluating the in-vivo activity of acute anti-inflammatory agents.[8][9]

Caption: Workflow for the carrageenan-induced paw edema model.

-

Animals: Use male Wistar rats (150-200g).[8]

-

Grouping: Divide the animals into a control group (vehicle), a standard group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid.[10]

-

Dosing: Administer the test compound or standard drug intraperitoneally or orally 30 minutes before carrageenan injection.[10]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.[10]

-

Measurement: Measure the paw volume using a plethysmometer at hourly intervals for up to 5 hours.[10]

-

Analysis: The degree of edema is calculated, and the percentage inhibition by the test compound is determined.[10]

Antidiabetic Efficacy: Streptozotocin (STZ)-Induced Diabetic Rat Model

For evaluating antidiabetic potential, an STZ-induced model is commonly used.[11]

-

Induction: Administer a single intraperitoneal injection of streptozotocin (STZ), dissolved in citrate buffer, to adult rats. A dose of 55 mg/kg is often effective.[12]

-

Confirmation: After 72 hours, measure blood glucose levels from the tail vein. Rats with blood glucose levels above 200 mg/dL are considered diabetic.[13]

-

Treatment: Administer the test compound orally for a period of several weeks (e.g., 4 weeks).[9]

-

Monitoring: Monitor blood glucose levels and body weight regularly. At the end of the study, an oral glucose tolerance test (OGTT) can be performed.

-

Analysis: Compare the effects of the test compound on blood glucose levels and glucose tolerance to a vehicle-treated diabetic control group and a group treated with a standard drug like glibenclamide.[13]

| Parameter | Normal Control | Diabetic Control | Test Compound (Hypothetical Dose) | Standard (Glibenclamide) |

| Fasting Blood Glucose (mg/dL) - Day 28 | 95 ± 5 | 280 ± 20 | 150 ± 15 | 130 ± 10 |

| Change in Body Weight (g) - Day 28 | +25 ± 3 | -15 ± 4 | +10 ± 2 | +12 ± 3 |

Table 2: Hypothetical results from an in-vivo antidiabetic study.

Tier 3: Mechanistic Insights

Positive results from in-vivo studies should prompt an investigation into the compound's mechanism of action.

Probing the Anti-inflammatory Mechanism: NF-κB Signaling

The NF-κB signaling pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory genes.[14] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Caption: Simplified canonical NF-κB signaling pathway.[14]

To investigate if 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid inhibits this pathway, experiments such as Western blotting could be used to measure the phosphorylation of IκBα and the nuclear translocation of the p65 subunit in LPS-stimulated macrophages treated with the compound.

Conclusion

While the biological activity of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is currently uncharacterized, its chemical structure suggests several plausible and promising avenues for therapeutic investigation. The systematic, tiered approach outlined in this guide, progressing from broad in-vitro screening to specific in-vivo models and mechanistic studies, provides a robust framework for its evaluation. The successful execution of these protocols will generate a comprehensive pharmacological profile, potentially identifying a novel lead compound for further drug development.

References

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

-

In Vitro Assays for Screening Small Molecules. (n.d.). PubMed. [Link]

-

In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. [Link]

-

The Nuclear Factor NF-κB Pathway in Inflammation. (2009). PMC - NIH. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

STZ-Induced Diabetes Model – Protocol. (n.d.). NDI Neuroscience. [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

-

NF-κB Signaling Pathway Diagram. (n.d.). SciSpace. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. [Link]

-

Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. [Link]

-

The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

A Protocol for Constructing a Rat Wound Model of Type 1 Diabetes. (2023). PubMed. [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

-

Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. (n.d.). PMC - NIH. [Link]

-

In vivo Animal Model for Screening of Anti Diabetic Activity. (n.d.). Biosciences Biotechnology Research Asia. [Link]

Sources

- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. clyte.tech [clyte.tech]

- 6. atcc.org [atcc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ndineuroscience.com [ndineuroscience.com]

- 12. A Protocol for Constructing a Rat Wound Model of Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo Animal Model for Screening of Anti Diabetic Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid derivatives and analogs

An In-Depth Technical Guide to 2-(4-Methylbenzoyl)cyclohexanecarboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

Abstract